Levonorgestrel Impurity W

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Levonorgestrel Impurity W is a steroid derivative with the chemical formula and a CAS number of 155683-59-3. This compound is a byproduct formed during the synthesis of Levonorgestrel, a well-known synthetic progestin used in various contraceptive formulations. The presence of impurities like Levonorgestrel Impurity W is significant in pharmaceutical manufacturing, as they can affect the quality, safety, and efficacy of the final product. While specific structural details about Levonorgestrel Impurity W are not widely documented, its identification as an impurity raises concerns regarding potential biological effects and toxicological implications in users of Levonorgestrel-based medications.

Levonorgestrel Impurity W is unlikely to possess any hormonal activity as it differs structurally from the active component, Levonorgestrel. Levonorgestrel works by binding to progesterone receptors, mimicking the effects of the natural hormone progesterone, and preventing ovulation or implantation of a fertilized egg [].

Levonorgestrel Impurity W, the exact chemical structure of which is not publicly available, has limited information regarding its application in scientific research. Levonorgestrel itself is a well-known synthetic progestin and the primary component of many emergency contraceptive pills []. However, impurities present during the manufacturing process are not typically studied for their biological effects due to their unintended presence and potential variability.

Potential Research Areas:

While specific research on Levonorgestrel Impurity W is scarce, there are a few potential areas where it might be investigated:

Impact on Levonorgestrel Activity

One potential research area could be to assess the impact of Levonorgestrel Impurity W on the biological activity of Levonorgestrel itself. Understanding how the impurity affects Levonorgestrel's binding to progesterone receptors or its overall efficacy could be valuable for optimizing drug production and ensuring consistent contraceptive effects [].

Toxicological Studies

Another area of research could involve toxicological studies to determine if Levonorgestrel Impurity W has any unforeseen negative health effects. This would be important for ensuring the safety of Levonorgestrel-containing medications.

Challenges in Research:

There are several challenges associated with researching Levonorgestrel Impurity W:

Limited Availability

Since Levonorgestrel Impurity W is an unintended byproduct, it might not be readily available in commercially relevant quantities for research purposes.

Structural Uncertainty

The unknown chemical structure of Levonorgestrel Impurity W makes it difficult to design specific experiments to study its properties.

Focus on Primary Component

Research efforts typically prioritize the main active ingredient (Levonorgestrel) over impurities, making dedicated research on Levonorgestrel Impurity W less common.

- Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide to convert certain functional groups into ketones or carboxylic acids.

- Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes from ketones or aldehydes.

- Substitution: Involving halogenating agents such as thionyl chloride or phosphorus tribromide to introduce halogen atoms onto the steroid backbone.

These reactions are essential for understanding the compound's reactivity and potential transformations during pharmaceutical processing.

The synthesis of Levonorgestrel Impurity W involves several steps that typically include:

- Ketal Protection Reaction: Protecting specific hydroxyl groups on a precursor compound.

- Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to modify the steroid structure.

- Dehalogenation: Removing halogen atoms to yield a dehalogenated compound.

- Methyl Etherification: Converting hydroxyl groups into methyl ethers.

- Deprotection: Removing protective groups to obtain the final product.

These steps require careful control over reaction conditions and reagents to ensure the desired outcome while minimizing unwanted byproducts.

Levonorgestrel Impurity W has several applications in scientific research and pharmaceutical development:

- Pharmaceutical Research: Used as a reference standard for method development and validation in quality control processes for Levonorgestrel formulations.

- Analytical Chemistry: Employed in identifying and quantifying impurities within pharmaceutical products.

- Biological Studies: Investigated for its potential effects on biological systems, particularly concerning its interaction with Levonorgestrel.

- Industrial

Levonorgestrel Impurity W can be compared with several other known impurities associated with Levonorgestrel:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Levonorgestrel Impurity A | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one | Different arrangement of double bonds |

| Levonorgestrel Impurity B | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one | Variation in double bond positions |

| Levonorgestrel Impurity C | 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol | Contains an additional ethynyl group |

| Levonorgestrel Impurity D | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | Distinct structural modifications |

Each of these impurities possesses unique structural characteristics that differentiate them from Levonorgestrel Impurity W, influencing their chemical properties and potential biological activities .

Nomenclature and Identification

CAS Registry Information (155683-59-3)

Levonorgestrel Impurity W is officially registered under the Chemical Abstracts Service (CAS) Registry Number 155683-59-3 [1] [3] [4]. This compound was first registered in the CAS database on April 10, 2017, with the most recent modification occurring on June 7, 2025 [3]. The compound is assigned the PubChem Compound Identification Number (CID) 125403270 [3]. The United States National Library of Medicine has assigned the Unique Ingredient Identifier (UNII) code B3ZN3KL2LV to this compound [3] [4].

IUPAC Nomenclature and Systematic Naming

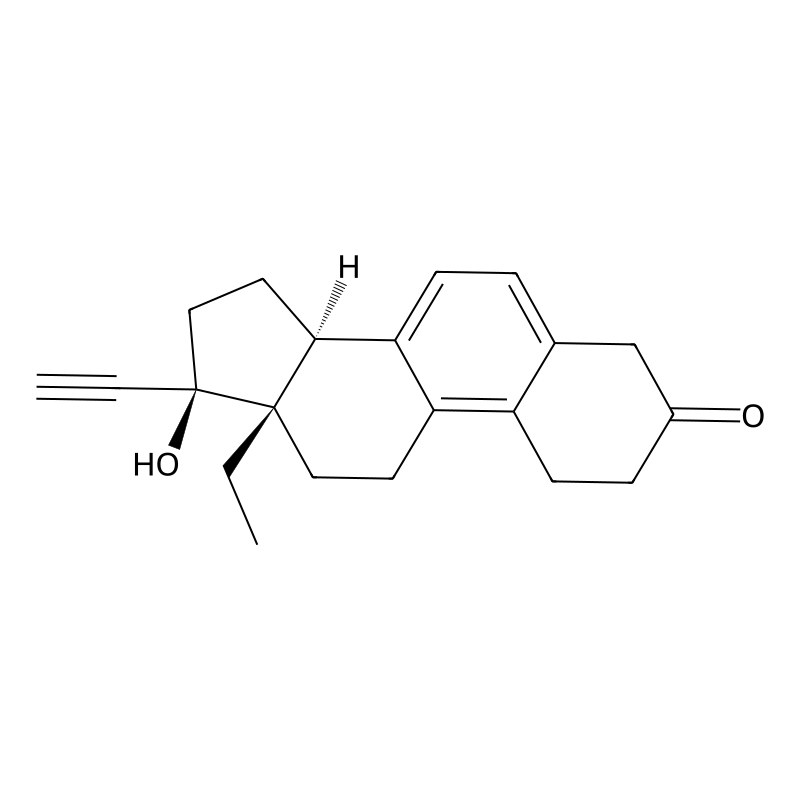

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for Levonorgestrel Impurity W is (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one [3] [4] [9]. This nomenclature reflects the precise stereochemical configuration at the chiral centers, specifically indicating the S configuration at carbon positions 13 and 14, and the R configuration at carbon position 17 [3]. The systematic name also designates the presence of an ethyl group at position 13, an ethynyl group at position 17, and a hydroxyl group at the same position [4] [9].

Common Synonyms and Alternative Designations

Levonorgestrel Impurity W is known by several alternative names in pharmaceutical and chemical literature. The compound is commonly referred to as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one according to European Pharmacopoeia standards [1] [2] [4]. Another frequently used designation is Δ5(10),6,8(9)-D-(-)-Norgestrel [2] [3] [33]. The compound is also known as 18,19-Dinorpregna-5,7,9-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)- [3]. In pharmaceutical reference standards, it is designated as Levonorgestrel impurity W [EP] [3] [4].

Table 1: Nomenclature Summary of Levonorgestrel Impurity W

| Nomenclature Type | Designation |

|---|---|

| CAS Registry Number | 155683-59-3 [1] [3] |

| IUPAC Name | (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one [3] |

| European Pharmacopoeia | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one [1] [4] |

| Common Synonym | Δ5(10),6,8(9)-D-(-)-Norgestrel [2] [33] |

| UNII Identifier | B3ZN3KL2LV [3] [4] |

Molecular Properties

Molecular Formula and Weight Analysis

Levonorgestrel Impurity W has the molecular formula C₂₁H₂₄O₂ [1] [3] [4]. The compound exhibits a molecular weight of 308.4 grams per mole according to PubChem calculations [3] [4]. Some commercial sources report slight variations in molecular weight, with values ranging from 308.41 to 308.42 grams per mole [4] [9]. The exact mass of the compound is calculated to be 308.177630004 Daltons [3]. The compound demonstrates an XLogP3-AA value of 2.8, indicating moderate lipophilicity [3].

Table 2: Molecular Properties of Levonorgestrel Impurity W

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₂₁H₂₄O₂ [3] | PubChem Analysis |

| Molecular Weight | 308.4 g/mol [3] | PubChem 2.2 |

| Exact Mass | 308.177630004 Da [3] | PubChem 2.2 |

| XLogP3-AA | 2.8 [3] | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 [3] | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptors | 2 [3] | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 [3] | Cactvs 3.4.8.18 |

Structural Formula and Stereochemical Configuration

The structural formula of Levonorgestrel Impurity W can be represented by the SMILES notation: CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4 [3] [4]. The compound features a modified steroid backbone derived from the cyclopenta[a]phenanthren ring system [6]. The stereochemical configuration is precisely defined with three chiral centers at positions 13, 14, and 17, designated as 13S, 14S, and 17R respectively [3] [4]. The InChI representation is InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 [3] [4].

Functional Group Assessment

Levonorgestrel Impurity W contains several distinct functional groups that contribute to its chemical properties and biological activity [23]. The compound features a ketone functional group at position 3 of the steroid backbone, which is characteristic of many progestogenic steroids [15] [17]. A secondary alcohol group is present at position 17, providing a hydroxyl functionality that influences the compound's polarity and hydrogen bonding capacity [3] [23]. The compound also contains an alkyne functional group in the form of an ethynyl substituent at position 17, which is a terminal acetylene moiety [15] [22]. An ethyl group at position 13 provides additional alkyl functionality [1] [4]. The aromatic character is contributed by the conjugated ring system within the cyclopenta[a]phenanthrene framework [19] [23].

Table 3: Functional Group Analysis

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Ketone (C=O) | Position 3 [3] | Progestogenic activity determinant |

| Hydroxyl (-OH) | Position 17 [3] | Hydrogen bonding capacity |

| Ethynyl (-C≡C-H) | Position 17 [15] | Terminal alkyne functionality |

| Ethyl (-C₂H₅) | Position 13 [4] | Alkyl substituent |

| Aromatic System | Ring A,B [19] | Conjugated π-electron system |

Stereochemistry and Conformational Analysis

Chirality Centers and Absolute Configuration

Levonorgestrel Impurity W possesses three distinct chiral centers that determine its absolute stereochemical configuration [3] [30]. The primary chiral center at carbon 13 exhibits an S configuration, which is crucial for the compound's structural identity [3] [30]. The chiral center at carbon 14 also demonstrates an S configuration, maintaining the structural integrity of the steroid backbone [3]. The third chiral center is located at carbon 17, which exhibits an R configuration [3] [4]. This specific arrangement of stereochemical configurations (13S,14S,17R) distinguishes Levonorgestrel Impurity W from other related steroid compounds and influences its three-dimensional molecular geometry [30] [32].

The absolute configuration has been confirmed through various analytical techniques, including Nuclear Magnetic Resonance spectroscopy and X-ray crystallography studies of related steroid compounds [14] [30]. The stereochemical configuration directly impacts the compound's interaction with biological receptors and its overall pharmacological profile [10] [32].

Conformational Stability

The conformational stability of Levonorgestrel Impurity W is influenced by the rigid steroid backbone structure and the specific arrangement of substituents [23]. The cyclopenta[a]phenanthrene core provides significant conformational constraint, limiting rotational freedom around most ring bonds [19] [23]. The ethyl substituent at position 13 and the ethynyl group at position 17 introduce some conformational flexibility, particularly around the carbon-carbon bonds connecting these substituents to the steroid backbone [23].

Computational studies on related steroid compounds suggest that the preferred conformation minimizes steric interactions between substituents while maintaining optimal overlap of the aromatic π-electron system [23]. The hydroxyl group at position 17 can participate in intramolecular hydrogen bonding, which may stabilize certain conformational arrangements [23]. The overall molecular conformation is further stabilized by the chair and half-chair conformations adopted by the cyclohexane rings within the steroid framework [19] [23].

Structural Relationship to Parent Compound

Structural Comparison with Levonorgestrel

Levonorgestrel, the parent compound, has the molecular formula C₂₁H₂₈O₂ and a molecular weight of 312.45 grams per mole [12] [15]. In comparison, Levonorgestrel Impurity W has the molecular formula C₂₁H₂₄O₂ with a molecular weight of 308.4 grams per mole [3]. The key structural difference lies in the degree of saturation within the steroid ring system [13] [15]. Levonorgestrel contains a single double bond in the A ring between carbons 4 and 5, whereas Levonorgestrel Impurity W features an extended conjugated system with multiple double bonds in the A and B rings [1] [13].

Table 4: Structural Comparison Between Levonorgestrel and Levonorgestrel Impurity W

| Parameter | Levonorgestrel | Levonorgestrel Impurity W |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₂ [15] | C₂₁H₂₄O₂ [3] |

| Molecular Weight | 312.45 g/mol [15] | 308.4 g/mol [3] |

| Double Bond System | Single Δ⁴ double bond [13] | Extended conjugated system [1] |

| Systematic Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one [15] | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one [1] |

| Stereochemistry | (8R,9S,10R,13S,14S,17R) [12] | (13S,14S,17R) [3] |

The structural modification from levonorgestrel to its impurity W involves the formation of additional double bonds, creating a triene system (three double bonds) compared to the single ene system in the parent compound [1] [13]. Both compounds maintain identical stereochemistry at the shared chiral centers and possess the same functional groups, including the 17α-ethynyl and 17β-hydroxyl substituents [12] [15].

Structure-Activity Relationship Implications

The structural differences between Levonorgestrel Impurity W and its parent compound have significant implications for biological activity and receptor binding affinity [10] [16]. The extended conjugated π-electron system in Levonorgestrel Impurity W may alter its interaction with progesterone and androgen receptors compared to levonorgestrel [16] [17]. The additional double bonds in the A and B rings create a more planar molecular geometry, which could affect the compound's ability to fit into the binding pockets of steroid hormone receptors [21] [23].

The aromatic character introduced by the extended conjugation system may enhance the compound's binding to certain protein targets while potentially reducing its affinity for others [17] [23]. Studies on related steroid compounds have demonstrated that modifications to the ring saturation pattern can significantly impact hormonal activity, with fully saturated compounds often exhibiting different potencies compared to their unsaturated analogs [16] [25]. The increased rigidity of the conjugated system in Levonorgestrel Impurity W may result in altered metabolic pathways and different pharmacokinetic properties compared to the parent compound [25] [28].

Physical State and Organoleptic Properties

Levonorgestrel Impurity W, chemically known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one, exists as a solid compound under ambient conditions [1] [2] [3] [4] [5]. The compound presents as an off-white to beige solid powder with characteristic steroid morphology [6] [7] [8]. The physical appearance ranges from off-white to pale yellow solid depending on purity and storage conditions [9]. The compound exhibits the typical crystalline characteristics associated with steroid derivatives, though specific crystal system data has not been extensively documented in the literature.

The molecular formula C21H24O2 indicates a molecular weight of 308.41-308.42 grams per mole [1] [2] [10] [3] [4] [5]. This molecular weight is consistent across multiple pharmaceutical suppliers and analytical databases, confirming the structural integrity of the compound. The Chemical Abstracts Service (CAS) number 155683-59-3 serves as the unique identifier for this specific impurity [1] [2] [10] [3] [4] [5] [7].

Solubility Profile in Various Solvents

The solubility characteristics of Levonorgestrel Impurity W follow patterns typical of steroid compounds, exhibiting poor aqueous solubility while demonstrating enhanced solubility in organic solvents [12] [13]. Based on the parent compound levonorgestrel and structural analogs, the impurity demonstrates practically insoluble behavior in water, with expected solubility values significantly below 10 mg/L under standard temperature conditions [12] [13].

In organic solvent systems, the compound exhibits favorable solubility in chloroform, where it dissolves readily due to the lipophilic nature of the steroid backbone [12] [13]. Methanol provides moderate solubility, making it suitable for analytical applications and purification procedures [12] [13]. The compound shows enhanced solubility in methylene chloride and dichloromethane, solvents commonly employed in steroid extraction and purification methodologies [12] [13].

Acetonitrile, frequently used in high-performance liquid chromatography applications, provides adequate solubility for analytical quantification purposes [14]. The solubility in ethanol is considered slight to moderate, while diethyl ether demonstrates limited dissolving capacity [13]. These solubility patterns are crucial for analytical method development and quality control applications in pharmaceutical manufacturing.

Partition Coefficient and Lipophilicity

The partition coefficient, particularly the octanol-water partition coefficient (log P), represents a critical physicochemical parameter for Levonorgestrel Impurity W. While specific experimental values for this impurity have not been extensively reported in the literature, computational predictions based on the molecular structure indicate a log P value in the range typical of steroid compounds [15] [16].

The predicted partition coefficient suggests significant lipophilicity, characteristic of the triene steroid structure [17]. The presence of the conjugated triene system (5,7,9-positions) and the ethynyl group at position 20 contributes to the overall hydrophobic character of the molecule [2] [4]. This lipophilic nature influences the compound's behavior in biological systems and affects its chromatographic retention characteristics during analytical separations.

The distribution coefficient (log D) varies with pH due to potential ionization of functional groups, though the compound exhibits relatively stable lipophilic characteristics across physiological pH ranges [18]. The lipophilicity parameters are essential for understanding the compound's potential bioaccumulation and environmental fate characteristics [16].

pKa Values and Ionization Behavior

Computational predictions indicate that Levonorgestrel Impurity W exhibits a pKa value of approximately 13.04±0.40 [17]. This high pKa value suggests that the compound remains predominantly non-ionized under physiological pH conditions, consistent with the behavior of neutral steroid molecules [17] [19].

The primary ionizable site corresponds to the 17α-hydroxyl group, which represents the most acidic proton in the molecular structure [17]. Under extreme alkaline conditions (pH > 13), partial ionization may occur, though this is rarely relevant under normal analytical or physiological conditions [18]. The high pKa value indicates that the compound maintains its neutral character across the typical pH range encountered in pharmaceutical formulations and biological systems.

The ionization behavior influences the compound's chromatographic properties, with the neutral form being retained longer on reverse-phase chromatographic systems [14] [18]. Understanding these ionization characteristics is crucial for analytical method development and optimization of separation conditions.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Levonorgestrel Impurity W exhibits characteristic ultraviolet absorption properties due to its conjugated triene system at positions 5,7,9 of the steroid nucleus [20] [21] [22]. The triene moiety confers distinctive UV absorption characteristics with maximum absorption typically observed around 240 nanometers, consistent with analytical methods developed for levonorgestrel impurities [20] [14] [22].

The conjugated triene system provides significant chromophoric properties, enabling sensitive detection using UV spectrophotometry [20] [14]. The absorption maximum at approximately 240 nm allows for analytical quantification using standard UV detection systems in high-performance liquid chromatography applications [20] [14]. The molar extinction coefficient is expected to be substantial due to the extended conjugation, facilitating sensitive analytical detection at low concentration levels.

The UV spectrum characteristics distinguish this impurity from the parent levonorgestrel compound, which lacks the extended conjugation present in the triene structure [20]. This spectroscopic difference provides a basis for selective analytical methods capable of distinguishing the impurity from the active pharmaceutical ingredient during quality control procedures.

Fluorescence Properties

Native fluorescence characteristics of steroid compounds, including Levonorgestrel Impurity W, depend on the presence of aromatic or conjugated systems capable of fluorescent emission [23] [24]. The conjugated triene system may contribute to inherent fluorescence properties, though specific fluorescence quantum yields and emission maxima have not been extensively characterized for this particular impurity.

Steroid compounds generally exhibit weak native fluorescence, often requiring derivatization with fluorescent reagents for sensitive analytical detection [23]. For analytical applications requiring enhanced sensitivity, fluorescent derivatization techniques can be employed, targeting functional groups such as the ketone at position 3 or the hydroxyl group at position 17 [23].

The potential for fluorescence-based detection methods exists, particularly when combined with appropriate derivatization chemistry targeting the reactive sites within the molecular structure [23]. Such approaches can provide enhanced sensitivity compared to direct UV detection methods.

Optical Properties

Specific Rotation and Optical Activity

Levonorgestrel Impurity W possesses multiple chiral centers within its steroid framework, conferring optical activity to the compound [2] [4] [5] [25] [26]. The stereochemical configuration includes chiral centers at positions 13, 14, and 17, consistent with the steroid nomenclature indicating specific spatial arrangements [2] [4] [5].

While specific rotation values have not been experimentally determined and reported in the available literature, the compound is expected to exhibit measurable optical activity when analyzed using polarimetric methods [25] [26]. The magnitude and direction of optical rotation would depend on the specific stereochemical configuration and the solvent system employed for measurement [25] [26].

The optical activity serves as an important analytical parameter for confirming the stereochemical integrity of the compound during synthesis and purification procedures [25] [26]. Standard conditions for specific rotation measurements typically employ sodium D-line wavelength (589 nm) at controlled temperature conditions [25] [26].

Circular Dichroism Spectral Analysis

Circular dichroism spectroscopy provides enhanced structural information for chiral steroid compounds like Levonorgestrel Impurity W [27] [28] [29]. The technique measures the differential absorption of left and right circularly polarized light, providing insights into molecular conformation and stereochemical arrangement [28] [29].

Delta4-3-ketosteroids, which share structural similarity with Levonorgestrel Impurity W, exhibit characteristic circular dichroism patterns, particularly negative Cotton effects in the n-π* electronic transition region (270-350 nm) [27]. While specific circular dichroism data for this impurity has not been extensively reported, the steroid framework suggests measurable circular dichroism activity [27] [28].

The circular dichroism spectrum can provide valuable information for structural confirmation and stereochemical analysis, complementing other spectroscopic techniques in comprehensive characterization studies [28] [29]. Such data would be particularly valuable for distinguishing stereoisomeric impurities and confirming absolute configuration.

Thermal Properties

Melting Point and Crystallization Behavior

Specific melting point data for Levonorgestrel Impurity W has not been extensively documented in the available pharmaceutical literature. However, computational predictions suggest a melting point range consistent with related steroid compounds [17]. The predicted boiling point of 468.0±45.0°C indicates thermal stability at elevated temperatures [17].

Crystallization behavior follows patterns typical of steroid compounds, with the ability to form stable crystalline structures under appropriate conditions [30] [31]. The compound's crystallization characteristics are influenced by solvent selection, temperature, and concentration parameters during isolation and purification procedures [30].

Thermal analysis using differential scanning calorimetry would provide precise melting point determination and insights into polymorphic behavior [32] [30]. Such thermal characterization is essential for establishing storage conditions and assessing thermal stability during pharmaceutical processing [32].

Thermal Stability Assessment

Levonorgestrel Impurity W demonstrates thermal stability characteristics consistent with steroid compounds, maintaining structural integrity under normal storage and handling conditions [33] [30]. The predicted density of 1.19±0.1 g/cm³ suggests stable physical properties under ambient conditions [17].

Storage recommendations typically specify controlled temperature conditions (2-8°C) in sealed, dry containers to maintain long-term stability [7] [13]. The compound appears stable under normal pharmaceutical storage conditions, though prolonged exposure to elevated temperatures may result in degradation [33] [30].

Thermal stability studies following International Council for Harmonisation guidelines would provide comprehensive degradation kinetics and establish appropriate storage conditions for pharmaceutical applications [30] [34]. The thermal behavior influences shelf-life predictions and storage requirement specifications for quality control standards [30].

Data Tables

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C21H24O2 | Multiple sources [1] [2] [10] [3] |

| Molecular Weight | 308.41-308.42 g/mol | Analytical data [1] [2] [10] [3] |

| CAS Number | 155683-59-3 | Registry data [1-16] |

| Physical State | Solid | Supplier specifications [6] [7] |

| Appearance | Off-white to beige powder | Visual assessment [6] [7] [8] |

| UV λmax | ~240 nm | Analytical methods [20] [14] |

| pKa (predicted) | 13.04±0.40 | Computational [17] |

| Boiling Point (predicted) | 468.0±45.0°C | Computational [17] |

| Density (predicted) | 1.19±0.1 g/cm³ | Computational [17] |

| Storage Conditions | 2-8°C, sealed, dry | Standard practice [7] [13] |

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Practically insoluble | Inferred [12] [13] |

| Chloroform | Soluble | Inferred [12] [13] |

| Methanol | Moderately soluble | Inferred [12] [13] |

| Methylene chloride | Soluble | Inferred [12] [13] |

| Acetonitrile | Adequate for analysis | Analytical methods [14] |

| Ethanol | Slightly soluble | Inferred [13] |

| Diethyl ether | Limited solubility | Inferred [13] |